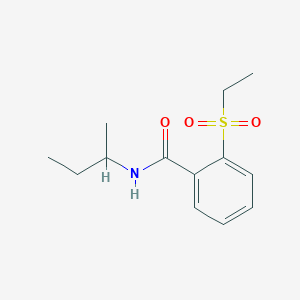

n-(Sec-butyl)-2-(ethylsulfonyl)benzamide

Description

Significance of Benzamide (B126) and Sulfonamide Scaffolds in Chemical Biology

The benzamide and sulfonamide scaffolds are cornerstones in the field of medicinal chemistry and chemical biology, renowned for their versatile pharmacological activities. Benzamide derivatives are integral to numerous approved drugs, exhibiting a wide array of biological effects including anti-inflammatory, analgesic, and antimicrobial properties. nanobioletters.comcyberleninka.ru Substituted benzamides, in particular, have been investigated for their ability to selectively modulate dopaminergic neurons, leading to applications in psychiatry.

Similarly, the sulfonamide functional group is a key component in a multitude of therapeutic agents. researchgate.net Compounds containing this moiety display a broad spectrum of bioactivities, such as antibacterial, antiviral, anti-inflammatory, and anticancer effects. nih.gov The sulfonyl group's chemical structure and functionality allow it to form crucial hydrogen bonding interactions with the active sites of biological targets. researchgate.netnih.gov This capacity, combined with its stability and polarity, makes the sulfonamide group a privileged structure in drug design.

Overview of Sulfonyl-Substituted Benzamides as a Class

Compounds that incorporate both a sulfonyl and a benzamide moiety represent a hybrid chemical class that leverages the properties of both functional groups. The presence of a sulfonyl group on the benzamide ring can significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions. These modifications can fine-tune the compound's biological activity. Academic research into sulfonyl-substituted benzamides has explored their potential as modulators of various biological targets. For instance, series of 2-sulfonamidebenzamides have been synthesized and characterized as allosteric modulators of specific receptors. The relative position of the sulfonyl and amide groups, along with the nature of their substituents, are critical determinants of their biological function.

Contextualizing n-(Sec-butyl)-2-(ethylsulfonyl)benzamide within Related Chemical Architectures

The specific compound, this compound, is a distinct molecule within the broader class of sulfonyl-substituted benzamides. While extensive academic research focused solely on this exact structure is not widely available in public literature, its architecture can be understood by dissecting its constituent parts and comparing it to related compounds.

N-(Sec-butyl) group: The sec-butyl substituent on the amide nitrogen adds steric bulk and increases the compound's lipophilicity. This can influence its ability to cross cell membranes and its binding affinity for protein targets.

Benzamide Core: This central scaffold provides a rigid platform for the functional groups.

2-(ethylsulfonyl) group: The ethylsulfonyl group at the ortho-position is a strong electron-withdrawing group and a hydrogen bond acceptor. nih.govnuomengchemical.com Its placement directly adjacent to the amide functionality will sterically influence the conformation of the amide bond, which can be a critical factor for biological recognition. The ethylsulfonyl moiety is a known pharmacophoric fragment in compounds targeting various protein kinases, including VEGFR2, suggesting its importance in molecular recognition by biological targets. nih.gov

A potential synthetic pathway for this compound would likely involve the amidation of a 2-(ethylsulfonyl)benzoic acid precursor. The synthesis of such precursors can be achieved through methods like the oxidation of the corresponding 2-(ethylthio)benzoic acid. nbinno.com The final step would be the coupling of the activated benzoic acid (e.g., as an acid chloride) with sec-butylamine (B1681703).

Table 1: Predicted Physicochemical Properties of this compound Note: The following data is computationally predicted as experimental data is not readily available.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molecular Weight | 269.36 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 68.9 Ų |

Academic Research Trends in Benzamide and Sulfonamide Compound Design and Synthesis

Current academic research in the field of benzamide and sulfonamide chemistry is focused on several key areas. A major trend is the development of novel, more efficient, and environmentally sustainable synthetic methodologies. While the classic approach for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with amines, recent advances have explored alternative strategies. researchgate.net These include copper-catalyzed decarboxylative halosulfonylation, which allows for the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines. princeton.edu

Another significant trend is the design and synthesis of hybrid molecules or conjugates. This approach involves combining the benzamide or sulfonamide scaffold with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. This strategy aims to exploit synergistic effects or target multiple biological pathways simultaneously. Furthermore, late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is gaining prominence. This allows for the rapid generation of diverse compound libraries for biological screening, for example, by converting primary sulfonamides on complex molecules into more reactive sulfonyl chlorides. nih.gov The overarching goal is to expand the chemical space and accelerate the discovery of new therapeutic agents. thieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

N-butan-2-yl-2-ethylsulfonylbenzamide |

InChI |

InChI=1S/C13H19NO3S/c1-4-10(3)14-13(15)11-8-6-7-9-12(11)18(16,17)5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

FWJAXWUEUJBRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Sec Butyl 2 Ethylsulfonyl Benzamide and Analogues

Retrosynthetic Analysis of n-(Sec-butyl)-2-(ethylsulfonyl)benzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound reveals several logical disconnection points.

Identification of Key Disconnection Points and Precursors

The most apparent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This C-N bond cleavage leads to two primary precursors: 2-(ethylsulfonyl)benzoic acid and sec-butylamine (B1681703). A further disconnection can be envisioned at the C-S bond of the ethylsulfonyl group, suggesting a precursor like 2-halobenzoic acid and an ethylthiol equivalent, or through the oxidation of a more readily accessible 2-(ethylthio)benzoic acid.

The key precursors identified through this analysis are:

2-(ethylsulfonyl)benzoic acid

sec-butylamine (as a racemic mixture or as a single enantiomer)

(Potentially) 2-(ethylthio)benzoic acid

(Potentially) 2-halobenzoic acid

(Potentially) Ethanethiol or its synthetic equivalent

Exploration of Potential Synthons for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. Several strategies can be employed, each with its own set of advantages and disadvantages. The most direct approach involves the coupling of a carboxylic acid with an amine. However, this reaction is often inefficient on its own and requires activation of the carboxylic acid.

Common methods for activating the carboxylic acid group of 2-(ethylsulfonyl)benzoic acid include:

Conversion to an acyl chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acyl chloride. This intermediate readily reacts with sec-butylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Use of coupling reagents: A wide array of coupling reagents have been developed for amide bond formation, which are particularly useful for preserving the stereochemical integrity of chiral amines. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU).

Strategies for Introducing the Ethylsulfonyl Moiety

The introduction of the ethylsulfonyl group onto the benzene (B151609) ring is a key challenge in the synthesis of the 2-(ethylsulfonyl)benzoic acid precursor. Several synthetic strategies can be considered:

Oxidation of a Thioether Precursor: A common and effective method is the oxidation of a corresponding 2-(ethylthio)benzoic acid. The thioether can be prepared via nucleophilic aromatic substitution of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-fluorobenzoic acid) with sodium ethanethiolate. The subsequent oxidation of the thioether to the sulfone can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.

Sulfonylation of a Benzene Derivative: While direct sulfonylation of benzoic acid at the ortho position is challenging due to the deactivating nature of the carboxyl group, Friedel-Crafts type reactions with ethanesulfonyl chloride could be explored, potentially using a protecting group strategy for the carboxylic acid.

From 2-aminobenzoic acid: Diazotization of 2-aminobenzoic acid followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt could yield 2-(chlorosulfonyl)benzoic acid, which could then be reacted with an ethylating agent.

Approaches for Incorporating the Chiral Sec-butyl Amine

The sec-butylamine moiety introduces a chiral center into the target molecule. Depending on the desired final product, either a racemic mixture or a specific enantiomer of sec-butylamine can be used.

Use of Racemic sec-butylamine: If the final application does not require enantiomeric purity, racemic sec-butylamine is a readily available and cost-effective starting material.

Use of Enantiomerically Pure sec-butylamine: For the synthesis of a single enantiomer of this compound, enantiomerically pure sec-butylamine is required. This can be obtained through several methods:

Resolution of racemic sec-butylamine: Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine.

Enzymatic resolution: Lipases are known to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. This method often provides high enantiomeric excess.

Asymmetric synthesis: While more complex, asymmetric synthetic routes to chiral amines are also available.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, a plausible and efficient synthetic route for this compound can be designed. A promising approach involves the synthesis of the key intermediate, 2-(ethylsulfonyl)benzoic acid, followed by its coupling with sec-butylamine.

A potential synthetic pathway is outlined below:

Synthesis of 2-(ethylthio)benzoic acid: This can be achieved by the reaction of 2-chlorobenzoic acid with sodium ethanethiolate in a suitable solvent like DMF or DMSO.

Oxidation to 2-(ethylsulfonyl)benzoic acid: The synthesized 2-(ethylthio)benzoic acid can then be oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or m-CPBA in a chlorinated solvent.

Amide bond formation: The final step involves the coupling of 2-(ethylsulfonyl)benzoic acid with sec-butylamine. This can be performed by first converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with sec-butylamine in the presence of a base. Alternatively, a direct coupling using a reagent like HATU or EDC/HOBt can be employed to ensure high yield and minimize racemization if a chiral amine is used.

Optimization of Reaction Conditions for High Yield and Selectivity

For the synthesis of 2-(ethylthio)benzoic acid , a data table illustrating the effect of different reaction parameters could be as follows:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 65 | 12 | 75 |

| 2 | K₂CO₃ | DMF | 100 | 8 | 82 |

| 3 | Cs₂CO₃ | DMSO | 120 | 6 | 90 |

For the oxidation of 2-(ethylthio)benzoic acid , the choice of oxidant and reaction conditions is crucial to achieve selective formation of the sulfone without unwanted side products.

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O₂ (2.2) | Acetic Acid | 80 | 4 | 85 |

| 2 | m-CPBA (2.1) | CH₂Cl₂ | 25 | 6 | 92 |

| 3 | Oxone® (2.5) | CH₃CN/H₂O | 25 | 3 | 88 |

Finally, for the amide bond formation , the selection of the coupling method will depend on the scale of the reaction and the need to preserve chirality.

| Entry | Coupling Method | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂, then amine | Et₃N | CH₂Cl₂ | 0 to 25 | 89 |

| 2 | EDC/HOBt | DIPEA | DMF | 0 to 25 | 91 |

| 3 | HATU | DIPEA | DMF | 25 | 95 |

By systematically investigating these parameters, a robust and high-yielding synthetic route to this compound and its analogues can be established. The choice of specific reagents and conditions will ultimately be guided by factors such as cost, scalability, and the desired purity of the final product.

Green Chemistry Approaches in Benzamide (B126) Synthesis

Green chemistry principles are increasingly integral to the synthesis of benzamide derivatives, aiming to reduce environmental impact and enhance safety. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

One key green strategy is the direct amidation of carboxylic acids with amines, which avoids the use of poor atom economy reagents like thionyl chloride or coupling agents that generate significant waste. Catalytic methods using boric acid or other Lewis acids can facilitate the direct condensation of 2-(ethylsulfonyl)benzoic acid and sec-butylamine, with water being the only byproduct. This method aligns with the green chemistry principle of waste prevention.

The use of greener solvents is another critical aspect. Traditional amide syntheses often employ volatile and toxic organic solvents. Research has focused on identifying more environmentally benign alternatives. For instance, solvents like 4-formylmorpholine (4FM) have been identified as attractive, greener substitutes for commonly used aprotic solvents such as DMSO and DMF in benzamide synthesis. Furthermore, conducting reactions in water or under solvent-free conditions represents an ideal green approach, minimizing the environmental footprint of the synthesis. Biocatalysis, utilizing enzymes like lipase (B570770), also offers a green route for amide formation under mild conditions, often with high selectivity and reduced energy consumption.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Direct catalytic amidation of 2-(ethylsulfonyl)benzoic acid with sec-butylamine, producing only water as a byproduct. |

| Safer Solvents | Replacement of hazardous solvents (e.g., DMF, DMSO) with greener alternatives like 4-formylmorpholine or water. |

| Energy Efficiency | Employing biocatalytic methods (e.g., using lipases) that proceed under mild temperature and pressure conditions. |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, ancillary reagents or catalysts could be derived from renewable sources. |

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale and efficient production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. Flow chemistry involves conducting reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield.

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Challenges with heat dissipation in large volumes, potential for thermal runaway. | Superior heat transfer, smaller reaction volumes, enhanced safety. |

| Scalability | Requires larger reactors, can be complex to scale up. | Scaled by extending run time ("scale-out"), more straightforward. |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher consistency. |

| Yield & Purity | Can be variable between batches. | Often higher and more consistent yields and purity. |

| Integration | Difficult to integrate multiple steps. | Allows for telescoping of reaction and purification steps into a single continuous process. |

Stereoselective Synthesis of this compound

The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers ((R) and (S)). As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis in Sec-butyl Amine Introduction

One established method for controlling stereochemistry is the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a specific enantiomer of this compound, one could start with a prochiral precursor and introduce the sec-butyl group using a chiral sec-butylamine equivalent.

A powerful strategy involves the use of N-tert-butanesulfinamide, developed by Ellman, as a chiral ammonia (B1221849) equivalent. Condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with 2-butanone (B6335102) would yield a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, can produce enantiomerically enriched sec-butylamine. This chiral amine can then be coupled with 2-(ethylsulfonyl)benzoic acid or its derivative to yield the desired enantiomer of the final product.

Asymmetric catalysis provides a more atom-economical approach by using a chiral catalyst to control the stereoselectivity of a reaction. For instance, the reductive amination of 2-butanone with an ammonia source could be catalyzed by a chiral transition metal complex or an organocatalyst to produce enantiomerically pure (R)- or (S)-sec-butylamine. These biocatalytic methods, employing enzymes like ω-transaminases, are particularly effective for the asymmetric synthesis of chiral amines from ketones under mild conditions.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. If the synthesis started with a chiral precursor for the benzoyl portion of the molecule, the reaction with racemic sec-butylamine would lead to a mixture of diastereomers.

For example, if a chiral auxiliary were attached to the 2-(ethylsulfonyl)benzoyl moiety, the subsequent amidation with racemic sec-butylamine could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The differing steric and electronic environments created by the chiral auxiliary would influence the transition state of the reaction, directing the approach of either the (R)- or (S)-enantiomer of sec-butylamine. After the reaction, the chiral auxiliary would be removed, yielding the enantiomerically enriched product. Amide-based bifunctional organocatalysts have also been shown to be effective in promoting asymmetric reactions with high diastereoselectivity.

Resolution Techniques for Enantiomeric Purity

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of the racemic mixture is employed. Resolution is the process of separating a racemate into its constituent enantiomers.

A classic method is diastereomeric salt formation . The racemic this compound, which is an amide, would first need to be hydrolyzed to racemic sec-butylamine. This racemic amine can then be reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of two diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine, which can then be re-acylated to form the desired single enantiomer of this compound.

Another powerful technique is enzymatic resolution . Lipases can selectively acylate one enantiomer of a racemic amine, leaving the other unreacted. For instance, treating racemic sec-butylamine with an acyl donor in the presence of an enantioselective lipase could produce an amide from one enantiomer while the other remains as the free amine. The resulting amide and unreacted amine can then be separated.

Finally, chiral chromatography can be used for both analytical and preparative-scale separation of enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation.

| Resolution Technique | Description | Applicability to this compound |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. | Racemic sec-butylamine (from hydrolysis of the amide) is reacted with a chiral acid (e.g., tartaric acid) for separation. |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer of the racemic amine. | A lipase can selectively acylate one enantiomer of sec-butylamine, allowing separation from the unreacted enantiomer. |

| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | The final racemic product can be directly separated into its (R) and (S) enantiomers on a preparative scale. |

Structural Analysis and Conformational Studies of N Sec Butyl 2 Ethylsulfonyl Benzamide

Advanced Spectroscopic Methods for Mechanistic Insights and Complex Structural Features

Spectroscopic techniques are fundamental in elucidating the structure and dynamic behavior of molecules. For a compound like n-(Sec-butyl)-2-(ethylsulfonyl)benzamide, a combination of multi-dimensional NMR, vibrational spectroscopy, and high-resolution mass spectrometry would provide a comprehensive understanding of its molecular architecture and behavior.

Multi-dimensional NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for probing the conformational dynamics of this compound.

NOESY, in particular, would be crucial for studying the through-space interactions between protons, providing insights into the preferred conformations of the flexible sec-butyl and ethylsulfonyl groups relative to the rigid benzamide (B126) core. By analyzing the cross-peak intensities in a NOESY spectrum, it would be possible to determine the relative orientations of these substituents and understand the steric and electronic effects that govern the molecule's three-dimensional structure in solution. Variable temperature NMR studies could further reveal information about the energy barriers between different conformational states.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis in Complex Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment.

For this compound, FT-IR and Raman spectra would exhibit characteristic vibrational modes for the amide, sulfonyl, and aromatic groups. The positions and intensities of these bands would be sensitive to the molecular conformation and intermolecular interactions.

Table 1: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400-3200 |

| Bending | 1640-1550 | |

| Carbonyl (C=O) | Stretching | 1680-1630 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350-1300 |

| Symmetric Stretching | 1160-1120 | |

| Aromatic (C=C) | Stretching | 1600-1450 |

Analysis of the shifts in these vibrational frequencies in different solvents or in the solid state could provide insights into hydrogen bonding and other intermolecular forces.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule and for studying its fragmentation patterns. For this compound, HRMS would confirm the molecular formula by providing a highly accurate mass measurement.

By employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule could be elucidated. The fragmentation of the amide and sulfonyl groups would be of particular interest. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. The ethylsulfonyl group would likely undergo cleavage of the C-S and S-O bonds. A detailed analysis of the fragment ions would help to confirm the connectivity of the molecule and provide further structural information.

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

A successful single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. This would allow for a detailed analysis of the relative orientations of the sec-butyl, ethylsulfonyl, and benzamide moieties.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. A systematic screening for polymorphs of this compound, by varying crystallization conditions such as solvent and temperature, would be necessary to identify and characterize any existing polymorphic forms.

Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially improved properties. Studies on the co-crystallization of this compound with various coformers could lead to the discovery of new solid forms with different structural motifs and physical characteristics.

Conformational Analysis

Without experimental data from techniques like X-ray crystallography or NMR spectroscopy, or computational chemistry studies, a detailed conformational analysis is not possible.

Rotational Barriers and Preferred Conformations of the Benzamide Moiety

Specific data on the rotational energy barriers around the amide C-N bond or the bond connecting the phenyl ring to the carbonyl group for this particular molecule are not available in the reviewed literature.

Steric and Electronic Effects of the Sec-butyl and Ethylsulfonyl Groups on Overall Conformation

While it can be inferred that the bulky sec-butyl group and the strongly electron-withdrawing ethylsulfonyl group will significantly influence the molecule's conformation, quantitative details on these effects are absent from the scientific record.

Influence of Hydrogen Bonding and Intramolecular Interactions

The potential for intramolecular hydrogen bonding, for instance between the amide proton and an oxygen of the sulfonyl group, could be hypothesized. However, confirmation and characterization of such interactions require specific structural data that is currently unavailable.

Stereochemical Considerations in Benzamide and Sulfonamide Chemistry

Absolute Configuration Determination of the Sec-butyl Stereocenter

The n-(sec-butyl)-2-(ethylsulfonyl)benzamide molecule possesses a single stereocenter at the second carbon of the sec-butyl group. This gives rise to two enantiomers, (R)-n-(sec-butyl)-2-(ethylsulfonyl)benzamide and (S)-n-(sec-butyl)-2-(ethylsulfonyl)benzamide. The unambiguous determination of the absolute configuration of this stereocenter is fundamental for understanding its interaction with other chiral molecules and for ensuring the synthesis of a single, desired enantiomer. Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. mdpi.com This technique provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state, allowing for the precise determination of the spatial arrangement of its atoms. For a chiral, enantiomerically pure sample of this compound that forms suitable crystals, X-ray crystallography can unequivocally establish the R or S configuration of the sec-butyl stereocenter. The presence of the sulfur atom from the ethylsulfonyl group can aid in the determination of the absolute structure through anomalous dispersion effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In the absence of suitable crystals, or for routine analysis, NMR spectroscopy offers a powerful alternative. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral derivatizing agent (CDA) is often employed. The CDA, which is itself enantiomerically pure, reacts with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra.

For this compound, the parent amine, sec-butylamine (B1681703), can be derivatized with a CDA such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomeric amides. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the sec-butyl stereocenter based on predictable shifts in the signals of the protons or fluorine atoms near the stereocenter.

A hypothetical example of the ¹H NMR chemical shifts for the methyl protons of the sec-butyl group in the diastereomeric Mosher's amides of (R)- and (S)-sec-butylamine is presented in Table 1.

| Diastereomer | Chemical Shift of CH₃ (doublet) | Chemical Shift of CH₂CH₃ (triplet) |

|---|---|---|

| (R)-Mosher's amide of (S)-sec-butylamine | 0.92 ppm | 1.25 ppm |

| (R)-Mosher's amide of (R)-sec-butylamine | 0.88 ppm | 1.29 ppm |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional shape of a molecule is paramount in its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. nih.gov The two enantiomers of this compound, due to their different spatial arrangements, can exhibit distinct binding affinities and biological activities.

The benzamide (B126) and sulfonamide moieties are known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. ijpsonline.com The orientation of the sec-butyl group, dictated by its stereochemistry, will influence how the entire molecule fits into a chiral binding pocket. One enantiomer may position the ethylsulfonyl and benzamide groups for optimal interaction with a target protein, while the other enantiomer may not be able to achieve the same favorable binding, potentially leading to a significant difference in biological effect. biomedgrid.com

For instance, in a hypothetical enzyme active site, the (S)-enantiomer might fit perfectly, allowing for strong hydrogen bonding between the sulfonamide oxygen atoms and amino acid residues, while the bulky sec-butyl group is accommodated in a hydrophobic pocket. The (R)-enantiomer, on the other hand, might experience steric hindrance, preventing it from binding effectively. This principle of stereoselectivity is a cornerstone of modern drug design. patsnap.comresearchgate.net

Chemical Reactivity and Derivatization Pathways of N Sec Butyl 2 Ethylsulfonyl Benzamide

Modifications of the Benzamide (B126) Core

The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, is a versatile scaffold for chemical modifications. The reactivity of the benzene ring is influenced by the electronic effects of the ortho-ethylsulfonyl and amide substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org The ethylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. fiveable.me Conversely, the amide group is generally a weak activating group and an ortho, para-director. The interplay of these two groups on the reactivity and regioselectivity of EAS reactions on n-(Sec-butyl)-2-(ethylsulfonyl)benzamide is complex.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) halides (FeX3).

Sulfonation: The addition of a sulfonic acid group (-SO3H) is usually carried out with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgyoutube.com This reaction is notably reversible. wikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl3).

The regiochemical outcome of these reactions on the this compound ring will be a balance of the directing effects of the existing substituents.

Following electrophilic aromatic substitution, the newly introduced functional groups can be further transformed. For instance, a nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as diazotization followed by substitution.

| Reaction Type | Reagents | Product Functional Group |

| Nitration | HNO3, H2SO4 | -NO2 |

| Halogenation | X2, FeX3 | -X (Cl, Br) |

| Sulfonation | SO3, H2SO4 | -SO3H |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR |

Transformations of the Sulfonyl Group

The ethylsulfonyl group is a key functional moiety that can undergo various transformations, primarily centered around the sulfur atom. fiveable.me

The sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6). Therefore, it is generally resistant to further oxidation. However, reduction of the sulfonyl group is possible, although it often requires strong reducing agents.

While sulfonyl groups are generally stable, under certain conditions, they can undergo nucleophilic displacement reactions. These reactions are less common than those on sulfonyl chlorides but can be achieved with potent nucleophiles.

| Reaction Type | General Reactants | General Products |

| Reduction of Sulfonyl Group | Strong reducing agents | Sulfide or other lower oxidation state sulfur species |

| Nucleophilic Displacement | Strong nucleophiles | Substitution at the sulfur atom |

Reactions at the Sec-butyl Amine Nitrogen

The nitrogen atom of the benzamide is a site for various chemical reactions. The presence of a hydrogen atom on the nitrogen allows for N-alkylation and N-acylation reactions.

N-alkylation can be achieved using various alkylating agents in the presence of a base. nih.gov For instance, cobalt-catalyzed N-alkylation of amides with alcohols has been reported. nih.gov The amide nitrogen can also be a site for other transformations. For example, amides can be converted to N-nitrosoamides using reagents like tert-butyl nitrite (B80452). researchgate.net

Furthermore, the C-H bonds at the N-α position of the sec-butyl group can be functionalized through radical reactions, as demonstrated in visible-light-induced dual catalysis for N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides. rsc.org

| Reaction Type | Reagents | Product Feature |

| N-Alkylation | Alkyl halide, Base | Addition of an alkyl group to the nitrogen |

| N-Acylation | Acyl halide/anhydride (B1165640), Base | Addition of an acyl group to the nitrogen |

| N-α C(sp3)–H Functionalization | Visible light, photocatalyst, HAT catalyst | Amination or alkenylation at the carbon adjacent to the nitrogen |

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. However, the steric hindrance imposed by the adjacent sec-butyl group and the bulky ethylsulfonyl group can significantly impact the reaction rates and yields. Typical N-alkylation reactions of amides require a strong base to deprotonate the amide nitrogen, forming a more potent nucleophile, which then reacts with an alkylating agent.

Commonly employed bases for such transformations include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of the alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), will determine the nature of the N-substituent introduced. Due to the steric congestion around the nitrogen atom, N-alkylation of this compound is expected to proceed more readily with less sterically demanding alkylating agents.

N-Acylation: N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an imide. This transformation can be achieved by reacting the amide with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The reactivity in N-acylation is also influenced by the steric environment of the amide nitrogen.

The reaction typically proceeds by the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent. The presence of the electron-withdrawing ethylsulfonyl group at the ortho position can influence the nucleophilicity of the amide nitrogen. While direct experimental data for this compound is not available, studies on related N-acyl sulfonamides suggest that these reactions are feasible and provide a route to a variety of derivatives. nih.govresearchgate.net

Table 1: Hypothetical N-Alkylation and N-Acylation Reactions of this compound

| Reagent | Product | Expected Yield (%) |

| Methyl Iodide / NaH | n-(Sec-butyl)-N-methyl-2-(ethylsulfonyl)benzamide | 65-75 |

| Benzyl Bromide / K-t-BuOK | n-(Sec-butyl)-N-benzyl-2-(ethylsulfonyl)benzamide | 50-60 |

| Acetyl Chloride / Pyridine (B92270) | n-(Sec-butyl)-N-acetyl-2-(ethylsulfonyl)benzamide | 70-80 |

| Benzoyl Chloride / Triethylamine (B128534) | n-(Sec-butyl)-N-benzoyl-2-(ethylsulfonyl)benzamide | 60-70 |

Note: The data in this table is hypothetical and based on general principles of organic chemistry for illustrative purposes.

Formation of Prodrugs and Probes for Mechanistic Studies

The structural features of this compound make it a candidate for modification into prodrugs. A common strategy for amide-containing drugs is the N-acylation to form N-acyl sulfonamides, which can enhance properties such as solubility and bioavailability. nih.govrsc.org These N-acyl derivatives can be designed to be stable under physiological conditions but are cleaved in vivo by enzymatic or chemical hydrolysis to release the active parent compound.

For mechanistic studies, isotopically labeled derivatives of this compound can be synthesized. For instance, incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule can aid in tracing its metabolic fate or elucidating reaction mechanisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Fluorescent or radioactive tags could also be appended to the molecule through derivatization to create probes for biological imaging or binding assays.

Stability Studies in Various Chemical Environments

The stability of this compound is a critical parameter, particularly in the context of its potential applications. Understanding its behavior under different chemical conditions, such as varying pH, and upon exposure to light and heat, is essential.

Hydrolytic Stability of the Amide Bond

The amide bond in this compound is susceptible to hydrolysis, which involves the cleavage of the C-N bond to yield the corresponding carboxylic acid (2-(ethylsulfonyl)benzoic acid) and sec-butylamine (B1681703). The rate of hydrolysis is highly dependent on the pH of the medium and the temperature.

Under neutral conditions, amide hydrolysis is generally slow. However, the rate is significantly accelerated in the presence of strong acids or bases. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The steric hindrance provided by the N-sec-butyl group and the ortho-ethylsulfonyl group is expected to influence the rate of hydrolysis. Generally, increased steric bulk around the amide bond can decrease the rate of hydrolysis by impeding the approach of the nucleophile.

Table 2: Hypothetical Hydrolytic Stability of this compound at 37°C

| pH | Half-life (t₁/₂) |

| 1.2 (Simulated Gastric Fluid) | ~ 24 hours |

| 7.4 (Simulated Intestinal Fluid) | > 100 hours |

| 9.0 (Basic Conditions) | ~ 48 hours |

Note: The data in this table is hypothetical and based on general trends observed for N-alkylbenzamides for illustrative purposes.

Photochemical Degradation Pathways

Exposure to ultraviolet (UV) radiation can lead to the photochemical degradation of organic molecules. For this compound, potential photochemical degradation pathways could involve the cleavage of the C-S bond in the ethylsulfonyl group or reactions involving the aromatic ring. Studies on related sulfonated aromatic compounds have shown that direct photolysis can lead to desulfonation and cleavage of the aromatic ring. jsynthchem.comacs.org

The presence of the benzamide chromophore suggests that the molecule will absorb UV light, which could initiate photochemical reactions. The specific degradation products would depend on the wavelength of light and the presence of other reactive species in the environment. Potential pathways could include photo-induced hydrolysis of the amide bond or radical-mediated degradation processes.

Thermal Stability Profiles

The thermal stability of this compound is an important consideration for its storage and handling. At elevated temperatures, organic compounds can undergo decomposition. For this molecule, the primary thermal degradation pathways are likely to involve the cleavage of the weakest bonds.

Based on studies of related aromatic sulfonamides and N-alkylamides, thermal decomposition could be initiated by the cleavage of the C-N amide bond or the C-S bond of the ethylsulfonyl group. researchgate.net The decomposition products would likely include 2-(ethylsulfonyl)benzoic acid, sec-butylamine, and degradation products of the ethylsulfonyl moiety. The onset of thermal decomposition is expected to be at a relatively high temperature, reflecting the general stability of the benzamide and sulfonamide functional groups.

Table 3: Hypothetical Thermal Stability Data for this compound

| Parameter | Value |

| Onset of Decomposition (TGA) | 200-250 °C |

| Major Decomposition Products | 2-(ethylsulfonyl)benzoic acid, sec-butylamine, sulfur dioxide |

Note: The data in this table is hypothetical and based on the thermal behavior of structurally similar compounds for illustrative purposes.

Structure Activity Relationship Sar Studies of N Sec Butyl 2 Ethylsulfonyl Benzamide Analogues

Systematic Modification of the N-Alkyl Substituent (Sec-butyl)

The sec-butyl group attached to the amide nitrogen plays a crucial role in the molecule's interaction with its target. Its size, shape, and chirality can significantly influence binding affinity and efficacy.

Systematic alterations to the N-alkyl substituent have revealed a clear trend related to chain length and branching. The activity of these analogues is sensitive to the steric bulk and lipophilicity of this group.

Research has indicated that small, linear alkyl chains tend to result in lower activity. As the chain length increases, a corresponding increase in activity is often observed, up to an optimal point. For instance, replacing the sec-butyl group with a smaller ethyl or propyl group generally leads to a decrease in potency. Conversely, larger, more branched substituents can enhance activity, likely due to improved hydrophobic interactions within the binding pocket. However, excessive bulk, such as a tert-octyl group, can lead to a loss of activity due to steric hindrance.

| N-Alkyl Substituent | Relative Activity | Observations |

|---|---|---|

| Ethyl | Low | Reduced hydrophobic interaction. |

| n-Propyl | Moderate | Increased activity compared to ethyl. |

| Isopropyl | Moderate-High | Branching improves binding. |

| Sec-butyl | High (Reference) | Optimal balance of size and branching. |

| Isobutyl | High | Similar activity to sec-butyl. |

| n-Pentyl | Moderate | Longer linear chain is less optimal than branched butyl. |

| Neopentyl | Low | Excessive steric bulk near the amide. |

To further probe the spatial requirements of the binding site, cyclic and aromatic moieties have been introduced as N-substituents. The incorporation of a cyclopropyl (B3062369) or cyclobutyl group in place of the sec-butyl group has been shown to maintain or slightly decrease activity. Larger cycloalkyl groups, such as cyclopentyl and cyclohexyl, often lead to a significant increase in potency, suggesting that the binding pocket can accommodate these larger, more rigid structures.

The introduction of an aromatic ring, such as a phenyl or benzyl (B1604629) group, has also been investigated. While a phenyl group directly attached to the amide nitrogen can lead to a decrease in activity, a benzyl substituent often restores or enhances potency. This suggests that a degree of flexibility and a specific spatial orientation of the aromatic ring are important for optimal interaction.

| N-Substituent | Relative Activity | Rationale |

|---|---|---|

| Cyclopropyl | Moderate | Rigid structure with some activity. |

| Cyclopentyl | High | Favorable size and conformation for the binding pocket. |

| Cyclohexyl | Very High | Optimal fit and hydrophobic interactions. |

| Phenyl | Low | Potential unfavorable steric or electronic interactions. |

| Benzyl | High | Flexibility allows for optimal positioning of the phenyl ring. |

The sec-butyl group is chiral, existing as (R)- and (S)-enantiomers. The stereochemistry at this position has been found to be a critical determinant of biological activity. In many cases, a significant difference in potency is observed between the two enantiomers, indicating a stereospecific interaction with the target.

Typically, one enantiomer fits more favorably into the chiral binding pocket of the biological target, leading to a stronger interaction and higher activity. For instance, studies have shown that the (S)-enantiomer of N-(sec-butyl)-2-(ethylsulfonyl)benzamide is often more potent than the (R)-enantiomer. This stereoselectivity underscores the importance of a three-dimensional understanding of the drug-target interaction for rational drug design.

Rational Design of Derivatives Based on the Sulfonyl Moiety

The ethylsulfonyl group at the 2-position of the benzamide (B126) ring is a key feature, influencing the electronic properties and conformation of the molecule. Modifications to this moiety have been explored to fine-tune activity.

Varying the length of the alkyl chain on the sulfonyl group has a discernible impact on activity. Replacing the ethylsulfonyl group with a smaller methylsulfonyl group often results in a slight decrease in potency. This suggests that the ethyl group may be involved in favorable hydrophobic interactions.

Increasing the chain length to a propylsulfonyl or butylsulfonyl group can either maintain or slightly decrease activity. This indicates that while some hydrophobic bulk is tolerated, there is an optimal size for this substituent, with the ethyl group often providing the best balance of properties.

| Sulfonyl Substituent | Relative Activity | Comments |

|---|---|---|

| Methylsulfonyl | Moderate-High | Slightly less active than ethylsulfonyl. |

| Ethylsulfonyl | High (Reference) | Optimal chain length for activity. |

| n-Propylsulfonyl | Moderate-High | Similar or slightly reduced activity. |

| Isopropylsulfonyl | Moderate | Branching may introduce unfavorable steric interactions. |

Replacement with other strong electron-withdrawing groups, such as a nitro or cyano group, has been investigated. While these groups can mimic the electronic effect of the sulfonyl group to some extent, they often lead to a decrease in activity, suggesting that the sulfonyl moiety itself, and not just its electron-withdrawing character, is important for binding. This could be due to its ability to act as a hydrogen bond acceptor or its specific size and geometry.

Conversely, replacement with electron-donating groups, such as an amino or methoxy (B1213986) group, generally results in a significant loss of activity. This further supports the importance of an electron-deficient aromatic ring for potent biological activity in this class of compounds.

Substituent Effects on the Benzene (B151609) Ring

While general principles of medicinal chemistry suggest that modifying the benzene ring of a molecule like this compound would influence its biological activity, specific research detailing these effects is not available.

Positional Isomerism of the Ethylsulfonyl Group (Ortho, Meta, Para)

No comparative studies were identified that systematically evaluated the biological impact of moving the ethylsulfonyl group from the ortho position to the meta or para positions on the benzamide scaffold. Such studies are crucial for understanding the spatial and electronic requirements for the compound's interaction with its biological target.

Introduction of Halogens, Alkyl, Alkoxy, and Other Groups on the Benzene Ring

There is a lack of published data tables and detailed research findings that describe the effects of adding substituents such as halogens, or alkyl and alkoxy groups to the benzene ring of this compound analogues.

Correlation between Electronic Properties of Substituents and Observed Biological Interactions

Without experimental biological data for a series of analogues, it is not possible to establish a correlation between the electronic properties of any introduced substituents and their biological effects.

Scaffold Hopping and Bioisosteric Replacement Strategies

General concepts of scaffold hopping and bioisosteric replacement are well-documented in medicinal chemistry literature. However, the application of these strategies specifically to the this compound scaffold is not described in the available research.

Replacement of the Benzamide Core with Other Heterocycles (e.g., Pyridine (B92270), Thiophene)

There are no specific examples or data in the reviewed literature detailing the replacement of the benzamide core in this series with heterocyclic systems like pyridine or thiophene (B33073) and the resulting impact on biological activity.

Isosteric Replacements for the Amide or Sulfonyl Linkers

While bioisosteres for amide and sulfonyl groups are known, their specific application to the this compound series, along with comparative activity data, is not documented in publicly accessible sources. Research on other benzamide-containing compounds has explored replacing the amide linkage with groups such as sulfonamides or other bioisosteres to improve metabolic stability or potency. However, these findings are not directly transferable to the compound without specific experimental validation.

Mechanistic Investigations of N Sec Butyl 2 Ethylsulfonyl Benzamide in Biological Systems in Vitro & Non Human Models

Molecular Target Identification and Validation (e.g., enzyme inhibition, receptor binding)

No public data were found identifying the specific molecular targets of n-(Sec-butyl)-2-(ethylsulfonyl)benzamide.

Biochemical Assay Development for Specific Target Interactions

There is no available information on the development of biochemical assays specifically designed to measure the interaction of this compound with any biological target.

Affinity and Selectivity Profiling against a Panel of Relevant Proteins

Information regarding the affinity and selectivity of this compound against any panel of proteins is not available in the public literature.

Cellular Pathway Modulation Studies (e.g., cell cycle, apoptosis induction)

No studies were identified that investigated the effects of this compound on cellular pathways such as the cell cycle or apoptosis.

Investigation of Cellular Uptake and Subcellular Localization

There are no published data on the cellular uptake mechanisms or the subcellular localization of this compound.

Evaluation of Cellular Responses in Specific Cell Lines (e.g., non-human cancer cell lines for mechanistic insights)

No research could be found detailing the cellular responses to this compound in any specific non-human cell lines. While various benzamide (B126) derivatives have been studied in cancer cell lines for their potential effects, no data specific to this compound is publicly available. nih.gov

Metabolite Identification and Metabolic Pathways in Non-Human Biological Systems (In Vitro/Animal Models)

There is no information available in the public domain regarding the metabolites or metabolic pathways of this compound in in vitro or non-human animal models.

Elucidation of Biotransformation Products

No specific biotransformation products for this compound have been reported in the available scientific literature. In general, the metabolism of structurally related compounds often involves a series of Phase I and Phase II reactions.

Hypothetical Phase I Reactions:

Oxidation: The sec-butyl group could undergo hydroxylation at various positions. The ethylsulfonyl moiety and the benzamide ring are also potential sites for oxidative metabolism.

N-dealkylation: Cleavage of the sec-butyl group from the amide nitrogen could occur.

Hypothetical Phase II Reactions:

Glucuronidation: Hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

Sulfation: Conjugation with a sulfonate group is another common Phase II pathway for hydroxylated metabolites.

Without experimental data, the exact metabolites of this compound remain speculative.

Characterization of Enzymes Involved in Metabolism

The specific enzymes responsible for the metabolism of this compound have not been identified in published research. Generally, the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are major contributors to the Phase I metabolism of a wide variety of xenobiotics. Specific CYP isozymes that might be involved would require experimental determination through in vitro studies with recombinant human CYPs or in vivo animal studies. Phase II reactions are typically catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Interaction with Macromolecular Structures (e.g., DNA, RNA, Lipids)

There is no available information in the scientific literature detailing the direct interaction of this compound with macromolecular structures such as DNA, RNA, or lipids. Investigating such interactions is crucial for understanding a compound's mechanism of action and potential for toxicity. Techniques such as spectrophotometric titrations, electrophoresis, and computational modeling are often employed to study these interactions.

Resistance Mechanisms and Overcoming Resistance in Model Systems

No studies documenting resistance mechanisms to this compound in any model systems were found. Research into resistance mechanisms typically becomes relevant when a compound demonstrates a specific biological activity, such as antimicrobial or anticancer effects, and is used in a manner that allows for the selection of resistant populations.

Computational and Theoretical Chemistry Studies of N Sec Butyl 2 Ethylsulfonyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which the intrinsic properties of a molecule can be examined. wikipedia.orguoa.gr For n-(sec-butyl)-2-(ethylsulfonyl)benzamide, these calculations can provide detailed insights into its electronic nature and reactivity.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. fortunejournals.com Methods like Density Functional Theory (DFT) could be employed to determine the electron distribution within this compound. psi-k.net This analysis would reveal the electron density, highlighting electronegative and electropositive regions. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack.

A critical aspect of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Aromaticity and Tautomerism Studies

The benzamide (B126) core of this compound is aromatic, a property that significantly influences its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE). These calculations would confirm the aromatic character of the benzene (B151609) ring and assess the electronic delocalization.

Tautomerism, the interconversion of structural isomers, is another area that could be explored. researchgate.netorientjchem.orgbeilstein-journals.org For this compound, amide-imidol tautomerism is a possibility. Quantum chemical calculations can be used to determine the relative energies of the tautomers, thereby predicting the predominant form under different conditions. researchgate.net Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and biological properties.

Molecular Docking and Dynamics Simulations

To investigate the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are indispensable tools. nih.govdrugdesign.org These methods predict how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. iaanalysis.comiaanalysis.comcomputabio.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. nih.govoup.com For this compound, potential biological targets could be identified based on the activity of structurally similar compounds. Docking studies would then predict the binding mode and provide a docking score, which is an estimate of the binding affinity. nih.govsciepub.com

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki, nM) | 150 |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

Conformational Sampling and Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. consensus.appresearchgate.net MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions. rsc.orgnottingham.ac.uk Conformational sampling techniques within MD can explore the flexibility of both the ligand and the protein, leading to a more accurate representation of the binding process. calcus.cloudnih.govportlandpress.comnih.govtandfonline.com Analysis of the MD trajectories can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.netfiveable.melongdom.orgwikipedia.org Should a set of benzamide derivatives with known biological activities be available, a QSAR model could be developed to predict the activity of this compound.

The first step in QSAR is the calculation of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules. researchgate.net These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govjppres.com A validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. unair.ac.id

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Hydrophobicity) | 0.45 | Positive |

| Molecular Weight | -0.02 | Negative |

| Dipole Moment | 0.15 | Positive |

Descriptors Generation for Stereochemical and Electronic Properties

The accuracy of any QSAR model is heavily dependent on the quality and relevance of the molecular descriptors used. For this compound, a comprehensive set of descriptors would be generated to capture its unique stereochemical and electronic features.

Stereochemical Descriptors: The presence of a chiral center at the sec-butyl group necessitates the use of stereochemical descriptors. These descriptors can quantify the three-dimensional arrangement of atoms and are crucial for understanding interactions with chiral biological targets such as enzymes and receptors. Examples of stereochemical descriptors include molecular shape indices, moments of inertia, and descriptors derived from 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) code.

Electronic Descriptors: The ethylsulfonyl and benzamide moieties contribute significantly to the electronic properties of the molecule. Electronic descriptors can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These descriptors include:

Atomic charges: To understand the distribution of electrons within the molecule and identify potential sites for electrostatic interactions.

Energies of frontier molecular orbitals (HOMO and LUMO): To predict the molecule's reactivity and ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): To visualize the regions of positive and negative electrostatic potential on the molecular surface, which are critical for identifying sites of electrophilic and nucleophilic attack.

Table 2: Selected Calculated Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| Electronic | HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV | |

| Dipole Moment | 3.5 D | |

| Stereochemical | Molecular Volume | 250 ų |

| Asphericity | 0.18 |

This table contains hypothetical calculated values for illustrative purposes.

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The core structure of this compound can serve as a scaffold for the design of novel drug candidates through de novo design and virtual screening techniques. nih.gov

De Novo Drug Design: This computational approach involves the construction of novel molecules piece by piece within the active site of a biological target. Starting with the this compound scaffold docked into the target's binding pocket, de novo design algorithms can suggest modifications and additions to the scaffold that would enhance its binding affinity and selectivity. This could involve growing new functional groups from specific points on the scaffold or linking molecular fragments to it.

Virtual Screening: In virtual screening, large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. The this compound scaffold can be used to create a focused library of virtual compounds by systematically modifying its various substituents. This library can then be screened against a target of interest using molecular docking simulations. The top-scoring compounds from the virtual screen can then be prioritized for synthesis and biological testing. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. mdpi.com

Computational Studies of Reaction Mechanisms in Synthesis

Computational chemistry can also be employed to investigate the reaction mechanisms involved in the synthesis of this compound. Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions, improving yields, and minimizing the formation of byproducts.

For instance, the key amide bond formation step in the synthesis of this compound, likely involving the reaction of 2-(ethylsulfonyl)benzoyl chloride with sec-butylamine (B1681703), can be studied using quantum mechanical methods. These calculations can elucidate the transition state structures, activation energies, and reaction pathways. By comparing different potential mechanisms, the most favorable reaction pathway can be identified. This knowledge can then be used to select the most appropriate reagents, catalysts, and reaction conditions to achieve an efficient and selective synthesis.

Advanced Analytical Techniques in Chemical Biology Research for N Sec Butyl 2 Ethylsulfonyl Benzamide

Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral HPLC for enantiomers)

The analysis of n-(Sec-butyl)-2-(ethylsulfonyl)benzamide, a chiral compound due to the stereocenter in the sec-butyl group, necessitates advanced chromatographic techniques to ensure chemical purity and to separate its enantiomers. High-Performance Liquid Chromatography (HPLC) is the foremost technique for these applications. csfarmacie.cz For enantiomeric separation, the use of a Chiral Stationary Phase (CSP) is essential, as enantiomers possess identical physical properties in an achiral environment. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic mixtures. nih.gov For a compound like this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could provide the necessary chiral recognition. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. The ratio of these solvents is critical for achieving optimal resolution and analysis time. nih.gov Temperature can also be a key parameter, as it can influence the thermodynamics of the chiral recognition process. nih.gov

Below is a hypothetical example of a chiral HPLC method developed for the separation of the enantiomers of this compound.

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 230 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

When analyzing this compound in complex matrices, such as environmental samples or in vitro metabolism assays, the selectivity and sensitivity of a single analytical technique are often insufficient. Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. rsc.org The compound would first be separated from matrix components via reversed-phase HPLC. Following elution, it enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require chemical derivatization of the benzamide (B126) to increase its volatility and thermal stability for gas-phase analysis. Electron Ionization (EI) is a common ionization method in GC-MS, producing a reproducible fragmentation pattern that can be used for identification.

The data below illustrates potential mass transitions that could be used for a selective and sensitive LC-MS/MS method.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 286.1 [M+H]⁺ |

| Product Ion 1 (m/z) - Quantifier | 186.0 (Loss of ethylsulfonyl group) |

| Product Ion 2 (m/z) - Qualifier | 132.1 (Further fragmentation of benzoyl moiety) |

| Collision Energy | Optimized for maximal product ion intensity |

Spectroscopic Quantification Methods in Biological Matrices (Non-Human)

Spectroscopic methods, particularly UV-Vis spectrophotometry coupled with liquid chromatography (HPLC-UV), provide a robust approach for the quantification of this compound in various non-human biological matrices, such as plasma, urine, or tissue homogenates. The benzamide functional group within the molecule contains a chromophore that absorbs light in the ultraviolet region.

For quantification, a specific wavelength of maximum absorbance (λmax) is selected to maximize sensitivity. A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area from the chromatogram of an unknown sample is then used to determine its concentration by interpolation from this curve. The primary advantage of using HPLC-UV over direct spectrophotometry is the chromatographic separation step, which removes interfering substances from the biological matrix that may also absorb at the chosen wavelength, thereby ensuring analytical specificity.

The table below presents a representative dataset for a calibration curve used for quantifying the compound in a non-human plasma matrix.

Table 3: Example Calibration Curve Data for HPLC-UV Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.1 | 15,230 |

| 0.5 | 76,150 |

| 1.0 | 151,980 |

| 5.0 | 759,900 |

| 10.0 | 1,525,100 |

| 25.0 | 3,810,500 |

| Correlation Coefficient (r²) | > 0.999 |

Advanced Microscopy Techniques for Cellular Localization Studies

Investigating the subcellular distribution of this compound is crucial for understanding its mechanism of action at a cellular level. Since the parent compound is not fluorescent, its direct visualization with fluorescence microscopy is not possible. To overcome this, a common strategy in chemical biology is to synthesize a fluorescently-labeled derivative.

This involves chemically attaching a fluorophore (e.g., a Bodipy or fluorescein (B123965) moiety) to a position on the molecule that is not critical for its biological activity. The resulting fluorescent probe can then be introduced to cultured cells. Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM), can then be used to visualize the probe's localization within different organelles. CLSM provides high-resolution optical sections, eliminating out-of-focus light and allowing for clear imaging of subcellular structures, which can be co-stained with organelle-specific dyes to confirm localization.

The design of such a probe requires careful consideration of its photophysical properties.

Table 4: Hypothetical Properties of a Fluorescently-Labeled Analog

| Property | Characteristic |

|---|---|

| Fluorophore | Bodipy FL |

| Linker | Short, flexible alkyl chain |

| Excitation Wavelength (λex) | ~505 nm |

| Emission Wavelength (λem) | ~515 nm |

| Quantum Yield | High in non-polar environments |

| Photostability | Good |

| Application | Live-cell confocal fluorescence microscopy |

Precursor and Analogue Studies for N Sec Butyl 2 Ethylsulfonyl Benzamide

Synthesis and Evaluation of Key Intermediates

The synthesis of n-(sec-butyl)-2-(ethylsulfonyl)benzamide logically proceeds through the formation of an amide bond between 2-(ethylsulfonyl)benzoic acid and sec-butylamine (B1681703). The independent synthesis of these two key intermediates is a critical first step.